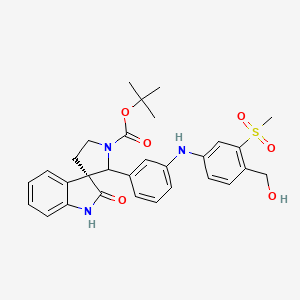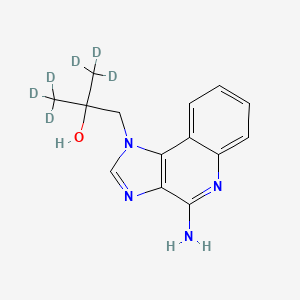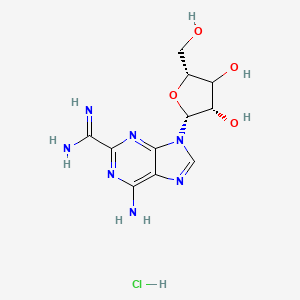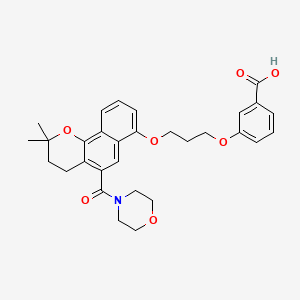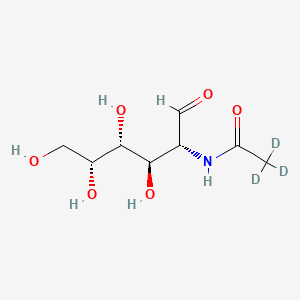
D-N-Acetylgalactosamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-N-Acetylgalactosamine-d3 is a deuterated form of N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is significant in various biological processes, including intercellular communication and protein glycosylation. It is commonly used in scientific research due to its unique properties and applications in fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-N-Acetylgalactosamine-d3 typically involves the deuteration of N-acetylgalactosamine. This process can be achieved through standard solid-phase oligonucleotide synthesis methods, where deuterium is introduced at specific positions in the molecule . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high yield and purity of the final product. The production methods are optimized to meet the demands of various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: D-N-Acetylgalactosamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications in research and industry .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired product and application .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are used in scientific research. These derivatives are essential for studying the biological and chemical properties of the compound and its applications .
Applications De Recherche Scientifique
D-N-Acetylgalactosamine-d3 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a crucial role in studying glycosylation processes and intercellular communication. In medicine, it is used in the development of therapeutic agents and diagnostic tools. Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of D-N-Acetylgalactosamine-d3 involves its interaction with specific molecular targets and pathways. It binds to asialoglycoprotein receptors on hepatocytes, facilitating the delivery of therapeutic agents to the liver. This interaction is crucial for the targeted delivery of oligonucleotide therapeutics and other drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to D-N-Acetylgalactosamine-d3 include N-acetylglucosamine, galactosamine, and other amino sugar derivatives. These compounds share similar structural features and biological functions .
Uniqueness: this compound is unique due to its deuterated form, which provides enhanced stability and distinct properties compared to its non-deuterated counterparts. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of targeted therapies and diagnostic tools .
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3 |
Clé InChI |
MBLBDJOUHNCFQT-CFYKQGNLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


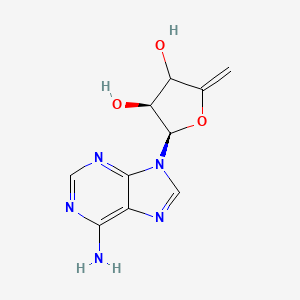




![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
